molecular formula C10H18BBrF3K B8005055 Potassium (Z)-2-bromodec-1-enyltrifluoroborate

Potassium (Z)-2-bromodec-1-enyltrifluoroborate

Cat. No.: B8005055
M. Wt: 325.06 g/mol
InChI Key: NWEFMQBAGPASPH-KVVVOXFISA-N
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Description

Potassium (Z)-2-bromodec-1-enyltrifluoroborate (CAS 1692895-54-7) is a specialized organotrifluoroborate salt with a molecular weight of 325.058 g/mol . This compound is characterized by its high purity, typically analyzed to be >95% . It serves as a highly valuable building block in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its application as a precursor in Suzuki-Miyaura cross-couplings, a widely used method for forming carbon-carbon bonds . The presence of both a vinyltrifluoroborate group and a bromine atom on the same molecule makes it a versatile intermediate for constructing more complex organic architectures. The Z (cis) configuration of the double bond is a crucial feature, as it is retained during the transmetalation step of the coupling process, allowing for the stereoselective synthesis of defined alkenes . This compound is strictly for use in research and laboratory settings. It is employed as a pharmaceutical intermediate, a fine chemical, and a reagent in synthetic organic chemistry, medicinal chemistry, and biotechnology . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;[(Z)-2-bromodec-1-enyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BBrF3.K/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15;/h9H,2-8H2,1H3;/q-1;+1/b10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEFMQBAGPASPH-KVVVOXFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(CCCCCCCC)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/CCCCCCCC)\Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BBrF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium (Z)-2-bromodec-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic synthesis due to its unique structural properties and reactivity. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C10H18BBrF3K
  • Molecular Weight : 325.058 g/mol
  • CAS Number : 1692895-54-7
  • Functional Groups : Alkene, Halogenated, Vinyl

The compound features a bromine atom at the second position and a trifluoroborate group, enhancing its reactivity in various coupling reactions. Its structure contributes to its utility as a versatile reagent in synthetic chemistry .

This compound participates in several chemical reactions that can lead to biologically active compounds. The trifluoroborate moiety allows for efficient coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in synthesizing complex organic molecules. These reactions often involve the formation of carbon-carbon bonds that are essential in drug discovery and development .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of various organoboron compounds, including this compound. Results indicated that compounds with similar structures exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties :
    • Research has shown that organoboron compounds can inhibit specific enzymes involved in cancer cell proliferation. This compound's ability to form stable complexes with biological targets may enhance its anticancer efficacy, making it a candidate for further pharmacological studies .
  • Synthesis of Bioactive Molecules :
    • The compound has been utilized as a building block in the synthesis of bioactive molecules. Its reactivity allows for modifications that can lead to derivatives with enhanced biological activity. For instance, modifications to the alkene structure can lead to compounds with improved selectivity towards specific biological targets.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Potassium vinyltrifluoroborateC4H6BF3KSimpler structure, often used in vinylation
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborateC7H10BBrF3KBranched structure affecting reactivity
Potassium (Z)-2-bromoprop-1-enyltrifluoroborateC5H8BBrF3KSmaller size, different coupling scenarios

This compound stands out due to its longer carbon chain, allowing for greater flexibility and potential for more complex molecular architectures compared to shorter-chain analogs .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (Z)-2-bromodec-1-enyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl boron compounds and electrophiles such as halides or triflates.

Mechanism and Efficiency

  • The compound acts as a nucleophile in the presence of palladium catalysts, facilitating the coupling with various electrophiles.
  • Its Z-configured double bond enhances selectivity in reactions, which is crucial for synthesizing specific isomers in complex organic molecules .

Synthesis of Complex Organic Molecules

This compound has been utilized in the synthesis of various complex organic structures, including natural products and pharmaceuticals.

Case Studies

  • Natural Product Synthesis : In a study focused on the synthesis of keranaphidin B, this compound was employed in a key Suzuki coupling step to introduce a critical alkenyl fragment into the molecule. This facilitated the construction of complex cyclic structures that exhibit biological activity against cancer cell lines .
  • Pharmaceutical Applications : The compound has been explored for its potential in synthesizing Nrf2 activators, which are compounds that can help combat oxidative stress and inflammation. The ability to introduce functionalized alkenes efficiently makes it a valuable reagent in drug discovery .

Medicinal Chemistry Applications

The unique properties of this compound also extend to medicinal chemistry, where it plays a role in developing therapeutic agents.

Therapeutic Compounds

  • Research indicates that compounds synthesized using this compound demonstrate promising bioactivity. For instance, derivatives formed through Suzuki coupling have shown efficacy against various cancer cell lines, highlighting their potential as therapeutic agents .

Comparison with Other Boron Reagents

To illustrate its utility further, a comparison with other common boron reagents used in similar applications can be helpful.

Reagent Application Advantages
This compoundSuzuki-Miyaura couplingHigh selectivity for Z-isomers
Potassium vinyltrifluoroborateVinylation reactionsVersatile vinylating agent
Boronic acidsGeneral cross-couplingWidely used but less selective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related trifluoroborate salts:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Reference
Potassium (Z)-2-bromodec-1-enyltrifluoroborate C₁₀H₁₇BBrF₃K Z-alkene, Br at β, decenyl chain Long-chain hydrophobicity
Potassium (Z)-2-bromoprop-1-enyltrifluoroborate C₃H₄BBrF₃K Z-alkene, Br at β, propyl chain Short-chain, higher volatility
Potassium (Z)-but-2-en-2-yltrifluoroborate C₄H₇BF₃K Z-alkene, no Br, methyl branch Steric hindrance at double bond
Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate C₄H₇BF₃KO Z-alkene, methoxy group at γ Enhanced solubility in polar solvents
Potassium (2-bromo-5-chloro-3-methylphenyl)trifluoroborate C₇H₅BBrClF₃K Aromatic ring, Br/Cl/CH₃ substituents Rigid planar structure

Key Observations :

  • Chain Length : The decenyl chain in the target compound increases hydrophobicity compared to shorter-chain analogs like the propyl or butenyl derivatives. This property affects solubility in organic solvents and reaction kinetics .
  • Bromine Substitution: The β-bromine in the target compound enhances electrophilicity, facilitating cross-coupling with aryl or alkenyl partners. Non-brominated analogs (e.g., Potassium (Z)-but-2-en-2-yltrifluoroborate) exhibit lower reactivity in such reactions .
  • Aromatic vs. Aliphatic : Aromatic trifluoroborates (e.g., bromo-chloro-methylphenyl derivatives) display distinct electronic properties, enabling conjugation with π-systems but requiring harsher reaction conditions .

Reactivity and Stability

Suzuki-Miyaura Cross-Coupling
  • Target Compound : Demonstrates moderate reactivity in Suzuki couplings due to steric bulk from the decenyl chain. Yields range from 60–80% under standard Pd(PPh₃)₄ catalysis .
  • Short-Chain Analogs : Potassium (Z)-2-bromoprop-1-enyltrifluoroborate achieves higher yields (85–95%) due to reduced steric hindrance .
  • Non-Brominated Derivatives: Potassium (Z)-but-2-en-2-yltrifluoroborate requires elevated temperatures (80°C) for comparable reactivity, highlighting the role of bromine in activating the substrate .
Hydrolytic Stability
  • All trifluoroborate salts exhibit superior stability to boronic acids.

Thermal and Analytical Data

Property Target Compound Potassium (Z)-but-2-en-2-yltrifluoroborate Potassium (2-bromo-5-chloro-3-methylphenyl)trifluoroborate
Decomposition Temperature (°C) 180–200 (TGA) 160–175 210–230
Crystallinity Amorphous (XRD) Partially crystalline Highly crystalline
Storage Conditions 2–8°C, inert atmosphere 2–8°C, dark Room temperature

Notes:

  • The aromatic derivative’s higher decomposition temperature correlates with its rigid structure .
  • Amorphous nature of the target compound complicates purification but improves solubility in non-polar solvents .

Preparation Methods

Radical Bromination of 1-Decyne

The Z-isomer of 2-bromo-1-decene is synthesized via anti-Markovnikov hydrobromination of 1-decyne using HBr in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

Representative Conditions

ParameterValue
Substrate1-Decyne
ReagentHBr (48% in acetic acid)
InitiatorAIBN (0.1 equiv)
SolventCCl₄
Temperature45–65°C
Reaction Time4–6 hours
Yield (Z-isomer)68–72%

This method favors the Z-configuration due to radical stability, though competing E-isomer formation (<5%) necessitates purification via fractional distillation.

Step 2: Borylation to Form Trifluoroborate

Palladium-Catalyzed Borylation

The (Z)-2-bromo-1-decene undergoes borylation using potassium bistrifluoromethylsilyl (KSiMeF₃) in the presence of PdCl₂ and triphenylphosphine (PPh₃).

Optimized Reaction Parameters

ParameterValue
CatalystPdCl₂ (2 mol%)
LigandPPh₃ (4 mol%)
Boron SourceKSiMeF₃ (1.2 equiv)
SolventTetrahydrofuran (THF)
Temperature60–70°C
Reaction Time12–18 hours
Yield75–82%
Purity (HPLC)≥95%

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the boron reagent. The Z-configuration is retained due to the synergic effects of bulky phosphine ligands and mild temperatures.

Alternative Methods and Comparative Analysis

Nickel-Catalyzed Borylation

Nickel catalysts (e.g., Ni(acac)₂) offer a cost-effective alternative, though with slightly reduced stereocontrol:

ParameterPd-Based MethodNi-Based Method
Catalyst CostHighLow
Reaction Time12–18 hours6–8 hours
Z-Isomer Purity≥95%88–90%
ScalabilityLab-scaleIndustrial potential

Ni systems exhibit faster kinetics but require stringent anhydrous conditions to prevent decomposition.

Grignard-Based Approaches

Though less common, Grignard reagents (e.g., decenylmagnesium bromide) can react with trimethyl borate, followed by KHF₂ treatment:

  • (Z)-2-Bromo-1-decene+MgDecenylMgBr\text{(Z)-2-Bromo-1-decene} + \text{Mg} \rightarrow \text{DecenylMgBr}

  • DecenylMgBr+B(OMe)3DecenylB(OMe)3\text{DecenylMgBr} + \text{B(OMe)}_3 \rightarrow \text{DecenylB(OMe)}_3^-

  • DecenylB(OMe)3+KHF2Potassium Trifluoroborate\text{DecenylB(OMe)}_3^- + \text{KHF}_2 \rightarrow \text{Potassium Trifluoroborate}

This method suffers from lower yields (50–60%) due to competing side reactions.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >99% purity.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 9:1) removes residual Pd catalysts.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.82 (dt, J = 14.2 Hz, 1H, CH=CH), 5.35 (dt, J = 8.6 Hz, 1H, CH=CH), 2.24–2.18 (m, 2H, CH₂Br).

  • ¹¹B NMR : δ -1.2 ppm (quartet, J = 32 Hz, BF₃K).

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce catalyst loading. Key modifications include:

  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica.

  • Solvent Recovery : THF distillation under reduced pressure (80°C, 200 mbar).

Q & A

Basic Question: What are the key synthetic routes for preparing Potassium (Z)-2-bromodec-1-enyltrifluoroborate, and how are impurities minimized?

Methodological Answer:
The synthesis typically involves transmetallation or SN2 displacement reactions. For example, potassium bromomethyltrifluoroborate (a structural analog) is synthesized via nucleophilic substitution of bromomethyl precursors with potassium trifluoroborate salts under anhydrous conditions . Key steps include:

  • Reagent Optimization : Use of 3 equivalents of alkoxide for efficient SN2 displacement .
  • Purification : Continuous Soxhlet extraction to isolate the trifluoroborate product from inorganic byproducts, achieving >90% purity .
  • Stability Control : Reactions are conducted at low temperatures (0–5°C) to prevent decomposition of the Z-alkene configuration .

Advanced Question: How does stereochemical integrity (Z-configuration) impact reactivity in cross-coupling reactions?

Methodological Answer:
The Z-configuration influences steric and electronic interactions during transmetallation in Suzuki-Miyaura couplings. Studies on analogous alkenyltrifluoroborates show:

  • Steric Effects : Bulky substituents on the β-carbon of the Z-alkene reduce oxidative addition efficiency with palladium catalysts .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity, accelerating transmetallation but increasing susceptibility to protodeboronation .
  • Validation : NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography confirm configuration retention post-reaction .

Basic Question: What precautions are required for handling this compound?

Methodological Answer:

  • Moisture Sensitivity : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Safety Protocols : Use gloves (nitrile), eye protection, and fume hoods due to corrosive byproducts (e.g., HF) .
  • Deactivation : Quench residues with aqueous NaHCO₃ to neutralize acidic byproducts .

Advanced Question: How can reaction yields be optimized in Rh-catalyzed asymmetric additions involving this compound?

Methodological Answer:

  • Catalyst Selection : Rhodium(I)-diene complexes (e.g., [Rh(cod)Cl]₂) with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in allylic amination .
  • Solvent System : Use THF/water (4:1) to balance solubility and reactivity .
  • Additives : K₂CO₃ (2 equiv) suppresses protodeboronation, improving yields by 20–30% .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ = -135 to -140 ppm) confirms trifluoroborate integrity; ¹H NMR (J = 10–12 Hz) verifies Z-alkene geometry .
  • Mass Spectrometry : HRMS (ESI+) identifies molecular ions ([M+K]⁺) with <2 ppm error .
  • Elemental Analysis : Combustion analysis ensures correct C/H/B/F ratios, detecting trace moisture .

Advanced Question: How do contradictory reports on alkene stability in acidic media align with experimental data?

Methodological Answer:
Discrepancies arise from pH and solvent effects:

  • Controlled Studies : At pH < 3, Z-alkenes undergo rapid protodeboronation (t₁/₂ = 10 min), while buffered conditions (pH 5–7) stabilize the compound for >24 hours .
  • Solvent Dependence : Aqueous acetone accelerates decomposition vs. anhydrous DMF .
  • Mitigation : Pre-treatment with chelating agents (EDTA) removes trace metal catalysts that promote degradation .

Basic Question: What are common side reactions during cross-coupling, and how are they suppressed?

Methodological Answer:

  • Protodeboronation : Minimized by using Pd(OAc)₂ with SPhos ligand and degassed solvents .
  • β-Hydride Elimination : Avoided by limiting reaction temperatures to <60°C and using aryl chlorides (vs. bromides) as coupling partners .
  • Byproduct Table :
Side ReactionSuppression StrategyYield Improvement
ProtodeboronationAdd K₂CO₃ (2 equiv)+25%
β-Hydride EliminationUse PdCl₂(dppf) at 40°C+15%

Advanced Question: What computational methods predict the compound’s reactivity in novel transformations?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies for transmetallation, guiding ligand design .
  • Retrosynthetic Tools : AI platforms (e.g., Pistachio, Reaxys) propose feasible routes using analogous alkenyltrifluoroborate data .
  • Kinetic Profiling : Microkinetic models optimize catalytic cycles by correlating activation barriers with experimental TOF .

Basic Question: How is scalability addressed in multi-gram syntheses?

Methodological Answer:

  • Batch Optimization : 100 g batches of precursor potassium bromomethyltrifluoroborate are achievable via scaled SN2 reactions .
  • Continuous Flow : Soxhlet extraction reduces purification time by 50% vs. column chromatography .
  • Yield Data :
Scale (g)Yield (%)Purity (%)
107895
1008297

Advanced Question: What mechanistic insights explain regioselectivity in allylic substitutions?

Methodological Answer:

  • Synergistic Effects : The trifluoroborate group acts as a transient directing group, favoring allylic C–B bond cleavage over competing pathways .
  • Isotopic Labeling : ¹¹B NMR tracks boron migration during Rh-catalyzed amination, confirming a four-membered transition state .
  • Ligand Effects : Bulky N-heterocyclic carbenes (NHCs) shift selectivity from α- to β-adducts by altering steric bulk .

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